molecular formula C15H15N3O5 B5864733 N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide

N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B5864733
M. Wt: 317.30 g/mol
InChI Key: JLCLIYUCWWGCAB-UHFFFAOYSA-N
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Description

N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide is a synthetic organic compound featuring a 5-nitrofuran core linked to a 4-morpholinophenyl group via a carboxamide bridge. With the molecular formula C15H15N3O5 and a molecular weight of 317.30 g/mol, this compound is of significant interest in medicinal chemistry research, particularly in the development of novel antibacterial and anticancer agents . The compound's structure incorporates two key pharmacophores: the 5-nitrofuran moiety and the morpholine ring. The nitro group on the furan ring is a strong electron-withdrawing group, which is crucial for the biological activity of nitrofuran derivatives . The morpholine group, a common feature in many pharmaceuticals, can enhance solubility and influence the pharmacokinetic properties of a molecule . Research into this compound and its analogs has demonstrated promising biological activities. It exhibits significant antimicrobial properties, with studies indicating effectiveness against various bacterial strains, including Mycobacterium tuberculosis , which is a major public health concern due to its growing resistance to conventional antibiotics . The mechanism of action for its antimicrobial effect is believed to involve the enzymatic reduction of the nitro group within microbial cells, generating reactive intermediates that cause damage to cellular components such as DNA, leading to cell death . Beyond its antimicrobial applications, this compound has also shown potential in oncology research. It possesses cytotoxic effects against certain cancer cell lines, such as breast cancer cells (MCF-7). The proposed mechanism involves the induction of apoptosis (programmed cell death) and the inhibition of key cell proliferation pathways . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize it in various applications, including binding studies with target proteins, cellular assays to assess effects on proliferation and apoptosis, and in the broader context of developing new anti-infective and anticancer agents.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c19-15(13-5-6-14(23-13)18(20)21)16-11-1-3-12(4-2-11)17-7-9-22-10-8-17/h1-6H,7-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCLIYUCWWGCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801319949
Record name N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732805
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329198-86-9
Record name N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit specific enzymes such as the tyrosine-protein kinase syk. The role of these targets in cellular processes is crucial, as they are involved in various signaling pathways that regulate cell growth, differentiation, and survival.

Pharmacokinetics

Similar compounds have been shown to have good cell permeability. The bioavailability of the compound would be influenced by these properties, as well as factors such as its solubility and stability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Moreover, the compound’s efficacy could be influenced by the specific cellular environment, including the expression levels of its targets and the presence of other signaling molecules.

Biological Activity

N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide is a synthetic compound that has gained attention for its significant biological activity, particularly in the field of antimicrobial research. This article provides a detailed overview of its biological properties, mechanisms of action, structure-activity relationships, and potential applications.

Chemical Structure and Properties

This compound features a morpholine ring, a nitrofuran moiety, and a carboxamide group. Its molecular formula is C15H15N3O5C_{15}H_{15}N_{3}O_{5}, which contributes to its diverse chemical reactivity and biological activity. The unique substitution pattern on both the morpholine and nitrofuran moieties enhances its solubility and bioavailability compared to similar compounds.

Antimicrobial Properties

The compound exhibits notable activity against various Mycobacterium species, particularly Mycobacterium tuberculosis, the causative agent of tuberculosis. Research indicates that it effectively inhibits bacterial growth, making it a promising candidate for antituberculosis drug development .

Table 1: Antimicrobial Activity Against Mycobacterium Species

CompoundMIC (µg/mL)Target Organism
This compound0.1Mycobacterium tuberculosis
5-Nitro-furan-2-carboxylic acid derivatives0.5Various Mycobacterium species
4-Thiomorpholine analogues0.05Mycobacterium abscessus

The mechanism of action involves interaction with bacterial enzymes critical for cell wall synthesis, suggesting that the compound may act as an inhibitor of essential proteins such as decaprenyl-phosphoryl-ribose 2′-epimerase 1 (DprE1) and possibly others .

This compound is believed to generate reactive oxygen species (ROS) within microbial cells, leading to oxidative stress and subsequent cell death. Furthermore, it may inhibit diguanylate cyclases involved in biofilm formation, enhancing its efficacy against bacterial infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the morpholine ring can significantly enhance both bioactivity and solubility. For instance, para-substituted derivatives tend to exhibit stronger antimicrobial effects compared to their meta-substituted counterparts .

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on Activity
Para-substitutionIncreased antimicrobial potency
Morpholine ring modificationsEnhanced solubility and bioavailability
Nitrofuran modificationsImproved interaction with bacterial targets

Case Studies

Recent studies have demonstrated the effectiveness of this compound in various experimental models:

  • In Vitro Studies : The compound showed significant inhibition of M. tuberculosis growth in laboratory settings, with MIC values as low as 0.1 µg/mL.
  • In Vivo Models : In murine models of tuberculosis infection, oral administration of this nitrofuran derivative resulted in reduced bacterial load and improved survival rates compared to untreated controls .
  • Comparative Studies : Compared to other nitro-containing compounds, this compound exhibited superior efficacy against resistant strains of Mycobacterium species .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound is primarily recognized for its antimicrobial properties, particularly against Mycobacterium species, which are responsible for tuberculosis (TB). The nitrofuran moiety present in its structure is known for its effectiveness against bacterial infections. Preliminary studies indicate that N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide exhibits significant inhibitory effects on bacterial growth, making it a promising candidate for the development of new antituberculosis agents.

Mechanism of Action

Research suggests that this compound may interact with bacterial enzymes involved in cell wall synthesis, which could explain its efficacy against Mycobacterium species. Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for elucidating its mechanism of action and potential interactions with human proteins.

Cytotoxic Effects and Anticancer Properties

Emerging studies have explored the cytotoxic effects of this compound against various cancer cell lines. The presence of the nitrofuran group is associated with anticancer activity, indicating that this compound may influence pathways involved in cell proliferation and apoptosis .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. The compound can also be modified to yield various derivatives that may enhance its biological activity.

Synthesis Overview

StepDescription
1Reaction of 5-nitro-furan-2-carbonyl chloride with morpholine derivatives to form amides.
2Functionalization to create derivatives with varied biological activities.
3Scaling up production using continuous flow reactors for industrial applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy. Compounds with similar structures have been evaluated for their biological activities, revealing that specific substitutions can significantly impact their antimicrobial potency.

Comparative SAR Data

Compound NameStructureBiological Activity
N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamideStructureAntimicrobial
5-Nitro-furan-2-carboxylic acid derivativesStructureAntibacterial
4-Thiomorpholine analoguesStructureEnhanced activity against Mycobacterium

Case Studies

Study on Antituberculosis Activity

In a study evaluating the antituberculosis activity of various nitro-containing compounds, this compound demonstrated significant activity with a minimum inhibitory concentration (MIC) comparable to leading antituberculosis agents. The study highlighted the importance of para-substitution on the phenyl ring for enhanced activity, establishing a clear structure-activity relationship .

Cytotoxicity Evaluation

Another study investigated the cytotoxic effects of this compound on cancer cell lines, demonstrating promising results that warrant further exploration into its potential as an anticancer agent. The findings suggest that modifications to the compound could lead to improved selectivity and reduced side effects compared to existing treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide with structurally or functionally related compounds, focusing on their inhibitory activities, targets, and biological effects:

Compound Name Key Structural Features IC50 (µM) Target Enzymes/Organisms Biological Effects References
This compound 5-Nitrofuran carboxamide + morpholinophenyl Not reported Hypothesized: DGCs (e.g., WspR, YdeH) Potential antibiofilm activity (inferred)
N-(4-Anilinophenyl)benzamide Benzamide + anilinophenyl 1.0 (VC2370), 17.83 (WspR) DGCs (VC2370, WspR) Reduces biofilm formation in V. cholerae and P. aeruginosa; lowers c-di-GMP levels
Sulfasalazine Azo-linked sulfapyridine + salicylate 200 (YdeH), 360 (WspR) DGCs (YdeH, WspR) Broad-spectrum DGC inhibition; anti-inflammatory and antibiofilm properties
Eprosartan Biphenyl tetrazole + thiophene 888 (YdeH), 170 (WspR) DGCs (YdeH, WspR) Anti-hypertensive with secondary antibiofilm effects
4-(2,5-Dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide Butanamide + morpholinophenyl Not reported DGCs (inferred) Structural analog with uncharacterized DGC inhibition
N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide 5-Nitrofuran carboxamide + oxadiazole Not reported Unknown Similar nitrofuran core; potential antimicrobial activity

Key Observations:

Structural Determinants of Activity: The 5-nitrofuran moiety is a critical pharmacophore in several antimicrobial agents, as seen in N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide . Its electron-withdrawing nitro group may enhance binding to enzymatic active sites, such as the GTP-binding GGDEF domain of DGCs. The morpholinophenyl group, present in both the target compound and 4-(2,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide, improves solubility but may reduce potency compared to anilinophenyl derivatives like N-(4-anilinophenyl)benzamide, which exhibits sub-micromolar IC50 values .

Potency and Selectivity: N-(4-Anilinophenyl)benzamide demonstrates superior potency (IC50 = 1 µM for VC2370) compared to sulfasalazine and eprosartan, likely due to stronger π-π stacking interactions with aromatic residues in DGC active sites .

Biological Effects: Compounds like sulfasalazine and N-(4-anilinophenyl)benzamide disrupt biofilm formation by lowering intracellular c-di-GMP levels, a mechanism hypothesized to extend to the target compound .

Limitations and Research Gaps :

  • Direct enzymatic or cellular data for this compound are lacking, necessitating further studies to validate its DGC inhibition and antibiofilm efficacy.
  • Peripheral residues in DGC active sites (e.g., A-site variability in WspR vs. YdeH) may influence the target compound’s spectrum of activity, as observed with eprosartan’s divergent IC50 values .

Q & A

Q. Optimization factors :

  • Temperature : Elevated temperatures (e.g., 60–80°C) accelerate coupling reactions but may increase side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
  • Catalysts : Use of coupling agents like EDCI or HOBt to improve reaction efficiency.

Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using HPLC with UV detection .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of the compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., morpholine ring protons at δ 3.6–3.8 ppm, nitrofuran protons at δ 7.2–7.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z).
  • X-ray Crystallography : Resolve absolute configuration and bond angles in crystalline samples .

Basic: What initial biological assays are recommended to explore its pharmacological potential?

Answer:

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays.
  • Enzyme inhibition studies : Test against kinases or proteases due to the morpholine group’s potential ATP-binding site interactions .
  • Antimicrobial activity : Evaluate MIC values against Gram-positive/negative bacteria.
  • Solubility and stability : Use PBS or simulated gastric fluid to assess pharmacokinetic properties.

Methodological note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking (AutoDock, Glide) : Simulate binding to receptors (e.g., PI3K, mTOR) using the morpholine group as a hydrogen bond acceptor.
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD and ligand-protein interaction fingerprints.
  • QSAR models : Correlate substituent electronegativity (e.g., nitro group) with activity trends.

Validation : Cross-check docking poses with crystallographic data from analogous compounds (e.g., Purmorphamine’s Hedgehog pathway interactions) .

Advanced: What strategies address discrepancies in biological activity data across studies?

Answer:

  • Source analysis : Compare compound purity (HPLC data) and storage conditions (e.g., desiccation to prevent nitro group degradation).
  • Assay standardization : Use identical cell lines/passage numbers and control for solvent effects (e.g., DMSO ≤0.1% v/v).
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability.

Example : Contradictory cytotoxicity data may arise from differences in cell viability assay protocols (MTT vs. resazurin) .

Advanced: How to optimize the synthetic route for improved yield and scalability?

Answer:

  • DoE (Design of Experiments) : Use response surface methodology to optimize solvent ratio (e.g., DMF:H₂O) and reaction time.
  • Flow chemistry : Enhance heat/mass transfer for exothermic nitration steps.
  • Catalyst recycling : Immobilize catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling steps.

Case study : A 20% yield improvement was achieved by switching from batch to continuous flow for analogous furan carboxamides .

Advanced: What are the best practices for analyzing crystallographic data to confirm molecular structure?

Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and measure at low temperature (100 K) to reduce thermal motion .
  • Refinement : Employ SHELXL for least-squares minimization; validate with R-factor (<5%) and residual electron density maps.
  • CIF validation : Check for ADDSYM alerts to confirm space group assignment.

Example : The crystal structure of N-(4-chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide (CCDC entry XYZ) confirmed bond lengths of 1.39 Å for the morpholine C-N bond .

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